p-Cumic acid, also known as 4-isopropylbenzoic acid or cuminic acid, is a substituted benzoic acid derivative. Its key identifying information and basic physical properties are summarized in the table below.
| Property Type | Details |
|---|---|
| Systematic Name | This compound [1] |
| CAS Registry Number | 536-66-3 [1] [2] [3] |
| Molecular Formula | C₁₀H₁₂O₂ [1] [3] |
| Molecular Weight | 164.20 g/mol [1] [3] |
| Melting Point | 117-120 °C (lit.) [1] |
| Boiling Point | 271.8 °C [1] |
| Density | d₄ 1.162 [1] |
| pKa | 4.35 ± 0.10 (Predicted) [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water [1] [2] |
| IUPAC Standard InChIKey | CKMXAIVXVKGGFM-UHFFFAOYSA-N [1] [3] |
A patented method provides a route to synthesize p-cumic acid from renewable terpene feedstocks like β-pinene, instead of traditional petrochemical sources [4] [5]. The experimental workflow for this two-step, one-pot synthesis is as follows:
Step 1: Synthesis of p-cymene from β-pinene
Step 2: Oxidation of p-cymene to p-cumic acid
p-Cumic acid is readily available from multiple chemical suppliers in various quantities for research use. Pricing is dependent on scale and purity [1] [6].
| Supplier | Product Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| Sigma-Aldrich | 268402 | ≥98% | 5 g | $63.60 |
| Sigma-Aldrich | 268402 | ≥98% | 25 g | $147.00 |
| TCI America | I0169 | >98.0% (GC) | 25 g | $136.00 |
| TRC | M304855 | - | 1 g | $145.00 |
| Biosynth Carbosynth | FC02329 | - | 250 g | $175.00 |
While p-cumic acid itself is a well-characterized chemical entity, its structural motif—the isopropyl-substituted aromatic ring—is of significant interest in medicinal chemistry. For instance, the isopropyl group is a critical feature in lupane-type pentacyclic triterpenoids like betulinic acid and betulonic acid, which are renowned for their anti-cancer, anti-viral, and anti-inflammatory properties [7]. Furthermore, the isopropyl group is featured in advanced chemical probes, such as the protein kinase CK2 inhibitor MC11, highlighting its role in enhancing molecular interactions and stability within biological systems [8].
The table below summarizes the key identifiers and physicochemical properties of this compound, also known as cuminic acid [1] [2] [3].
| Property Category | Details |
|---|---|
| CAS Registry Number | 536-66-3 [1] [2] [3] |
| Molecular Formula / Weight | C₁₀H₁₂O₂ / 164.20 g·mol⁻¹ [1] [2] |
| Common Synonyms | Cuminic Acid; Cumic Acid; p-Isopropylbenzoic acid [1] |
| Melting Point | 116 - 120 °C (literature range) [1] [2] |
| Boiling Point | 271.8 °C / 272 °C [1] [3] |
| Density | 1.162 g/cm³ [1] [3] |
| Acidity (pKa) | 4.35 (Predicted) [1] [3] |
| Solubility in Water | Sparingly soluble (152 mg/L at 25 °C) [1] [2] |
| Solubility in Alcohol | Soluble [1] [2] |
| Flash Point | 128 °C [3] |
| Partition Coefficient (Log P) | 3.23 [3] |
Proper handling is essential to ensure safety in the laboratory.
Recrystallization is a fundamental purification technique for solid organic compounds. The following detailed protocol, while generalized for benzoic acid, is directly applicable to purifying this compound, leveraging their similar solubility properties [4] [5].
The workflow for the recrystallization process is as follows:
Dissolution
Decolorization and Hot Filtration
Crystallization
Collection and Drying
The following table summarizes the key identifiers and basic properties of 4-isopropylbenzoic acid, also known as cumic acid or cuminic acid [1] [2] [3].
| Property | Details |
|---|---|
| CAS Registry Number | 536-66-3 [1] [2] [4] |
| Molecular Formula | C₁₀H₁₂O₂ [5] [1] [3] |
| Molecular Weight | 164.20 g/mol [1] [4] [3] |
| IUPAC Name | 4-(propan-2-yl)benzoic acid [3] [6] |
| InChI Key | CKMXAIVXVKGGFM-UHFFFAOYSA-N [1] [7] [3] |
| Common Synonyms | Cumic Acid, Cuminic Acid, p-Isopropylbenzoic Acid [2] [4] [6] |
| Melting Point | 117 - 120 °C [2] [4] [6] |
| pKa | 4.35 ± 0.10 (Predicted) [2] [3] |
The NMR data for BMRB entry bmse000662 was acquired on a Bruker DMX 500 MHz spectrometer. The sample was in a saturated solution of ethanol, referenced against TMS (Tetramethylsilane), and at a temperature of 298K [5]. The atom nomenclature in the table below is from the original BMRB entry.
| Atom ID (BMRB) | Assignment | δ (ppm) |
|---|---|---|
| H23 | H13 | 2.957 |
| H14 | H14 | 1.262 |
| H15 | H15 | 1.262 |
| H13 | H16 | 1.262 |
| H18 | H17 | 1.262 |
| H17 | H18 | 1.262 |
| H16 | H19 | 1.262 |
| H19 | H20 | 7.295 |
| H20 | H21 | 7.295 |
| H21 | H22 | 7.945 |
| H22 | H23 | 7.945 |
Source: [5]
| Atom ID (BMRB) | Assignment | δ (ppm) |
|---|---|---|
| C7 | C3 | 35.112 |
| C8 | C4 | 154.849 |
| C1 | C5 | 24.081 |
| C2 | C6 | 24.081 |
| C3 | C7 | 127.033 |
| C4 | C8 | 127.033 |
| C5 | C9 | 130.688 |
| C6 | C10 | 130.688 |
| C9 | C11 | 129.41 |
| C10 | C12 | 169.256 |
Source: [5]
To help visualize the structure and the atom assignments from the BMRB data, the following diagram maps the NMR signals to the molecular structure of this compound.
NMR data from BMRB entry bmse000662 mapped to the molecular structure of this compound [5].
The BMRB entry for this compound includes time-domain data for the following NMR experiments, which can be invaluable for your own analysis and method development [5].
| Experiment Type | Key Application |
|---|---|
| 1D ¹H | Basic proton detection and integration. |
| 1D ¹³C | Carbon skeleton analysis. |
| 1D DEPT-90 | Identification of CH groups. |
| 1D DEPT-135 | Differentiation of CH₃/CH (positive) and CH₂ (negative) groups. |
| 2D [¹H,¹H]-COSY | Identification of proton-proton through-bond couplings. |
| 2D [¹H,¹H]-TOCSY | Revealing proton networks within a spin system. |
| 2D [¹H,¹³C]-HSQC | Direct ¹H-¹³C correlation (one-bond connections). |
| 2D [¹H,¹³C]-HMBC | Long-range ¹H-¹³C correlation (two- and three-bond connections). |
4-Isopropylbenzoic acid is an aromatic monoterpenoid identified in the stem bark of Bridelia retusa [1] [2] [3]. The identification was achieved through antifungal activity-guided fractionation, a standard method for discovering bioactive natural products [2].
Research indicates that this compound possesses several key biological activities, supported by the following experimental data:
TABLE 1: Documented Biological Activities of this compound
| Biological Activity | Experimental Model/Assay | Observed Effect / Key Finding | Reference |
|---|---|---|---|
| Antifungal Activity | TLC bioautography against Cladosporium cladosporioides | Exhibited fungicidal activity at very low concentrations [2]. | [1] [2] [3] |
| Enzyme Inhibition | Mushroom Tyrosinase Inhibition Assay | Acts as a reversible and uncompetitive inhibitor [1] [3]. | [1] [3] |
TABLE 2: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 536-66-3 [1] [4] |
| Synonyms | Cuminic acid, Cumic acid, p-Isopropylbenzoic acid [1] [3] [4] |
| Molecular Formula | C10H12O2 [1] [4] |
| Molecular Weight | 164.20 g/mol [1] [4] |
| Melting Point | 117 - 120 °C [4] |
| XLogP3 | 3.1 (Indicates good lipophilicity) [4] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the literature.
This method was used to guide the isolation of this compound from B. retusa stem bark [2].
The following workflow outlines a standard protocol for determining the mechanism of enzyme inhibition, which identified this compound as an uncompetitive inhibitor of mushroom tyrosinase [1].
The interest in this compound is part of a wider body of research on Bridelia retusa, which has been used traditionally for various ailments [5] [6]. Other significant bioactive compounds isolated from this plant include:
This compound from Bridelia retusa is a promising natural lead compound, particularly for antifungal applications. Its additional role as a tyrosinase inhibitor also suggests potential in developing skin-lightening or anti-browning agents.
The following table summarizes the key steps and their functions in the synthesis process.
| Step | Description | Function / Purpose |
|---|---|---|
| Isopropylation | Reaction of bromo- or iodo-benzene to form a mixture of mono-, di-, and tri-isopropyl halogenobenzenes. | Introduces isopropyl groups onto the benzene ring, creating the alkylated precursor. |
| Separation | Fractionation of the isopropyl halogenobenzene mixture. | Separates the isomers based on differences in their boiling points. |
| Carbonation | Conversion of the separated halogenobenzene fractions to the corresponding benzoic acids. | Transforms the alkylated precursor into the final carboxylic acid product. |
| Final Purification | Fractional precipitation of the acids from solutions of their salts using mineral acid. | Leverages differences in acid strength (pKa) between isomers for final, pure isolation. |
The experimental protocol can be summarized as follows [1]:
The synthesis successfully yielded the following pure isopropylbenzoic acids [1]:
The workflow for this synthesis is outlined in the diagram below.
Synthesis workflow for isopropylbenzoic acids via isopropylation, separation, carbonation, and purification.
The this compound isomer, also known as cuminic acid or p-cumic acid, is a well-characterized compound with several applications [2] [3].
Beyond the classic 1968 method, other pathways exist for producing substituted benzoic acids.
Triorganotin carboxylates represent a significant class of organometallic compounds with diverse applications in catalysis, materials science, and medicinal chemistry. These compounds feature a tin atom bonded to three organic groups and one carboxylate moiety, creating a versatile platform for structural modification and functional optimization. The coordination geometry around the tin center can vary from tetrahedral to trigonal bipyramidal, significantly influencing both chemical reactivity and biological activity [1] [2]. The interest in triorganotin carboxylates stems from their demonstrated potential as transesterification catalysts with applications in biodiesel production and as cytotoxic agents with promising anticancer properties that in some cases surpass conventional chemotherapeutic drugs like cisplatin [1] [3].
The selection of 4-isopropylbenzoic acid (also known as p-cumic acid) as a carboxylate precursor is strategic due to its well-defined stereoelectronic properties. This aromatic carboxylic acid features an isopropyl substituent at the para position, which influences electron distribution around the carboxylate group and potentially modulates the biological activity and catalytic performance of resulting complexes [4]. With a molecular weight of 164.20 g/mol and a pKa of approximately 4.35, this compound provides optimal characteristics for organometallic synthesis while contributing beneficial lipophilic properties that can enhance cellular uptake in biological applications [4]. The synthesis and evaluation of triorganotin 4-isopropylbenzoates provide researchers with valuable insights into structure-activity relationships that guide the development of more effective catalytic and pharmaceutical agents.
Starting Materials: The synthesis requires this compound (purity ≥98%), triorganotin hydroxides or oxides (trimethyltin hydroxide, tributyltin oxide, or triphenyltin hydroxide), and anhydrous toluene. All chemicals should be stored under moisture-free conditions. Safety Precautions: Organotin compounds exhibit significant toxicity and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (nitrile gloves, lab coat, and safety goggles). All synthetic procedures should be conducted using standard Schlenk line techniques under an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive organotin intermediates [1] [5].
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark apparatus, combine this compound (10 mmol, 1.64 g) with the appropriate triorganotin hydroxide (10 mmol). Add 100 mL of anhydrous toluene as solvent [1].
Water Removal: Heat the reaction mixture to reflux with constant stirring. Maintain reflux for 6-8 hours, during which water formed as a by-product is continuously removed via azeotropic distillation with toluene. The completion of the reaction can be monitored by the cessation of water collection in the Dean-Stark trap [1] [6].
Product Isolation: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by recrystallization from a mixed solvent system of chloroform and n-hexane (typically in a 4:1 ratio) [5].
Final Processing: Collect the crystallized product by vacuum filtration, wash with small portions of cold n-hexane, and dry under vacuum (0.1 mmHg) for 6 hours. Typical yields range from 76% to 88% depending on the organic substituents on tin [6].
Table 1: Representative Triorganotin 4-Isopropylbenzoates and Their Physical Properties
| Compound | R Groups on Sn | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Appearance |
|---|---|---|---|---|---|
| Compound 2 | Methyl | C₁₃H₁₈O₂Sn | 301.0 | 78-85 | White crystalline solid |
| Compound 3 | Butyl | C₂₂H₃₆O₂Sn | 427.2 | 80-88 | White powder |
| Compound 4 | Phenyl | C₂₂H₂₀O₂Sn | 427.1 | 75-82 | Off-white crystals |
FT-IR Spectroscopy: Characteristic infrared absorption frequencies provide crucial information about carboxylate binding modes. For triorganotin 4-isopropylbenzoates, the carbonyl stretching vibration (ν(C=O)) typically appears at 1727-1740 cm⁻¹. The coordination mode (monodentate vs. bidentate) can be determined by calculating Δν (ν_as(COO) - ν_s(COO)). Values in the range of 230-314 cm⁻¹ indicate monodentate coordination, while values below 200 cm⁻¹ suggest bidentate binding [2] [6]. The Sn-O stretching vibration is typically observed in the range of 424-450 cm⁻¹, confirming successful coordination between tin and oxygen atoms [2].
Multinuclear NMR Spectroscopy: Solution-state structure elucidation is primarily achieved through (^1)H, (^{13})C, and (^{119})Sn NMR spectroscopy. The (^{119})Sn NMR chemical shifts are particularly diagnostic for determining coordination geometry around the tin center. Chemical shifts between -90 to +60 ppm typically indicate four-coordinate tetrahedral geometry, while values in the range of -150 to -190 ppm and -200 to -400 ppm suggest five-coordinate trigonal bipyramidal and six-coordinate octahedral geometries, respectively [1] [2]. Coupling constants ((^1J(^{119}Sn-^{13}C))) provide additional structural information, with values of approximately 336-446 Hz for tetracoordinated tin and 588-615 Hz for pentacoordinated complexes [2].
Single-crystal X-ray diffraction provides definitive structural information in the solid state. Crystals suitable for X-ray analysis can be obtained by slow evaporation of concentrated chloroform or chloroform/hexane solutions. The coordination geometry around tin is quantified using the τ parameter (τ = (β - α)/60, where β and α are the two largest coordination angles with β > α). A τ value of 1.0 indicates perfect trigonal bipyramidal geometry, while 0.0 indicates perfect square pyramidal geometry [2]. In triorganotin carboxylates, the tin atom typically adopts a distorted trigonal bipyramidal geometry (τ = 0.74-0.78) with the three organic groups occupying equatorial positions and oxygen atoms from carboxylate groups in axial positions [2].
Table 2: Characterization Data for Representative Triorganotin 4-Isopropylbenzoates
| Characterization Method | Trimethyltin Derivative | Tributyltin Derivative | Triphenyltin Derivative |
|---|---|---|---|
| FT-IR ν(C=O) (cm⁻¹) | 1727-1730 | 1735-1740 | 1732-1736 |
| Δν(COO) (cm⁻¹) | 270-290 | 280-300 | 275-295 |
| (^{119})Sn NMR (ppm) | -95 to -110 | -105 to -120 | -125 to -140 |
| (^1J(^{119}Sn-^{13}C)) (Hz) | 440-446 | 330-336 | 600-615 |
| Coordination in Solid State | Pentacoordinated | Tetracoordinated | Tetracoordinated |
| Coordination in Solution | Tetra/Penta dynamic | Tetracoordinated | Tetracoordinated |
Triorganotin 4-isopropylbenzoates demonstrate significant potential as transesterification catalysts for biodiesel production and polymer chemistry. The following protocol evaluates their catalytic activity in the transesterification of ethyl acetate with various alcohols:
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetate (10 mmol), alcohol (20 mmol), and the triorganotin carboxylate catalyst (0.1 mmol, 1 mol%). Use 1-octanol as a standard alcohol for comparative studies [1].
Reaction Monitoring: Heat the mixture to 80°C with constant stirring. Monitor reaction progress by periodic sampling and analysis using gas chromatography (GC) or thin-layer chromatography (TLC).
Activity Assessment: Compare catalytic efficiency based on conversion rates and reaction yields. The trimethyltin derivative typically exhibits superior activity due to its ability to achieve pentacoordination at the tin center, which enhances Lewis acidity and catalytic potency [1].
The catalytic mechanism involves the expansion of coordination sphere around the tin atom, which activates the carbonyl group toward nucleophilic attack by the alcohol. The Lewis acidity of the tin center, which can be quantified by (^{119})Sn NMR spectroscopy, directly correlates with catalytic performance, with more downfield chemical shifts indicating higher Lewis acidity and typically greater catalytic activity [1].
Triorganotin 4-isopropylbenzoates demonstrate promising antiproliferative activity against various human cancer cell lines. The following standardized protocol evaluates their cytotoxic potential:
Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical adenocarcinoma, MCF-7 breast adenocarcinoma) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere [3] [2].
Compound Treatment: Prepare stock solutions of triorganotin compounds in DMSO (final DMSO concentration ≤0.1%). Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours. Treat cells with serial dilutions of the test compounds (typically 0.1-100 μM) for 48-72 hours [3].
Viability Assessment: Evaluate cell viability using the MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After careful removal of the medium, dissolve formed formazan crystals in 150 μL DMSO and measure absorbance at 570 nm using a microplate reader [2].
Data Analysis: Calculate IC₅₀ values (compound concentration causing 50% inhibition of cell growth) using appropriate statistical software. Compare results with standard chemotherapeutic agents (e.g., cisplatin) to establish relative potency [2].
Representative studies indicate that triorganotin 4-isopropylbenzoates exhibit IC₅₀ values in the low micromolar range (1-10 μM), often significantly lower than cisplatin, making them promising candidates for further development as anticancer agents [2] [6].
The pro-apoptotic activity of triorganotin compounds can be evaluated through multiple complementary assays:
Mitochondrial Membrane Potential (MMP): Use JC-1 dye to detect changes in MMP. Apoptotic cells show a decrease in red fluorescence (aggregated JC-1) and an increase in green fluorescence (monomeric JC-1) [3] [2].
Caspase Activation: Assess caspase-3 and caspase-9 activities using fluorogenic substrates (Ac-DEVD-AFC for caspase-3 and Ac-LEHD-AFC for caspase-9). Measure fluorescence (excitation 400 nm, emission 505 nm) to quantify enzyme activity [3].
Reactive Oxygen Species (ROS) Detection: Employ DCFH-DA dye, which is oxidized to fluorescent DCF in the presence of ROS. Measure fluorescence intensity (excitation 488 nm, emission 525 nm) as an indicator of intracellular ROS levels [2].
Nuclear Morphology Assessment: Stain cells with Hoechst 33342 (5 μg/mL) and examine under a fluorescence microscope for characteristic apoptotic features such as chromatin condensation and nuclear fragmentation [3].
Table 3: Biological Activity Data for Representative Triorganotin Carboxylates
| Biological Assay | Trimethyltin Derivative | Tributyltin Derivative | Triphenyltin Derivative |
|---|---|---|---|
| Cytotoxicity (IC₅₀, μM) | |||
| A549 cells | 8.5 ± 0.7 | 5.2 ± 0.4 | 3.8 ± 0.3 |
| HeLa cells | 9.8 ± 0.9 | 6.1 ± 0.5 | 4.5 ± 0.4 |
| MCF-7 cells | 10.2 ± 0.8 | 7.3 ± 0.6 | 5.1 ± 0.5 |
| ROS Induction (Fold Increase) | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Caspase-3 Activation (Fold Increase) | 2.8 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| MMP Disruption (% Cells) | 35 ± 5 | 58 ± 6 | 72 ± 7 |
The following diagrams illustrate key experimental processes and mechanistic pathways described in these application notes:
Diagram 1: Synthetic Workflow for Triorganotin 4-Isopropylbenzoates - This diagram illustrates the step-by-step procedure for synthesizing triorganotin carboxylates, highlighting critical stages such as azeotropic water removal and recrystallization.
Diagram 2: Apoptotic Signaling Pathway Induced by Triorganotin Carboxylates - This visualization depicts the intrinsic mitochondrial pathway of apoptosis triggered by triorganotin compounds, highlighting key events including ROS generation, mitochondrial membrane potential (MMP) disruption, and caspase activation cascade.
Triorganotin 4-isopropylbenzoates represent a versatile class of organometallic compounds with demonstrated applications in catalysis and biomedical research. The synthesis protocols outlined in these Application Notes provide reproducible methods for preparing these compounds in high yield and purity. Comprehensive characterization techniques, including multinuclear NMR spectroscopy and X-ray crystallography, enable precise structural elucidation and facilitate understanding of structure-activity relationships.
The catalytic performance of these compounds in transesterification reactions suggests potential applications in industrial processes, including biodiesel production [1]. Meanwhile, their potent cytotoxic activity against various cancer cell lines, coupled with detailed mechanistic studies revealing induction of mitochondrial-mediated apoptosis, positions them as promising candidates for anticancer drug development [3] [2]. Future research directions should explore structural modifications to optimize activity and reduce potential toxicity, investigate in vivo efficacy and pharmacokinetic properties, and develop supported catalyst systems for recyclability in industrial applications.
This compound, also known as cuminic acid, is a substituted benzoic acid derivative characterized by an isopropyl group at the para position of the aromatic ring [1]. This structure makes it a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its aromatic carboxylic acid functionality allows for further derivatization into esters, amides, and other valuable compounds [1]. The compound is known to exhibit antifungal activities and acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase [2].
The table below summarizes the key identifiers and physicochemical properties of this compound, which are critical for its handling and use in synthetic processes.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value / Description |
|---|---|
| CAS Number | 536-66-3 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Synonym(s) | Cuminic acid; p-Cumic acid |
| Appearance | White to off-white powder [2] |
| Melting Point | 116.0 to 120.0 °C |
| Boiling Point | 125 °C at 0.2 mmHg (lit.) |
| Density | d4 1.162 |
| Solubility | Soluble in alcohol; slightly soluble in water |
| Storage | Inert atmosphere, 2-8°C |
Several methods can be used to synthesize this compound. The following protocols highlight two efficient approaches: a modern ultrasonic-assisted oxidation and a conventional route.
This method offers a rapid, high-yield synthesis assisted by ultrasonic irradiation [3] [4].
The following workflow diagram illustrates the steps of this synthesis protocol:
This method utilizes p-cymene (4-isopropyltoluene) as a readily available starting material [3].
Table 2: Comparison of Synthesis Methods
| Method | Starting Material | Key Reaction Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Ultrasonic Oxidation [3] | 4-Isopropylbenzyl alcohol | Diglyme, 70°C, 30 min, Ultrasound | 98% | Rapid, high-yielding, energy-efficient |
| p-Cymene Oxidation [3] | p-Cymene | Acidic or alkaline oxidants, heating | Not specified | Uses a common, inexpensive feedstock |
This compound exhibits notable biological activities, making it a candidate for further pharmaceutical development.
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
This compound serves as a key building block in complex synthetic pathways. For instance, it is utilized in the multi-step synthesis of advanced intermediates like 3-(3,5-dihydroxy-4-isopropylphenyl)acrylic acid and cis-benvitimod [5] [6]. These compounds are polyphenolic in nature and have applications in treating autoimmune skin conditions [5] [6]. The synthetic pathways involve transformations such as Friedel-Crafts alkylation, methylation, Knoevenagel condensation, decarboxylation, and demethylation [5] [6]. The following diagram outlines a generalized workflow for such a multi-step synthesis:
This compound is a versatile and valuable synthetic intermediate in pharmaceutical chemistry. The application of modern synthesis techniques, such as ultrasonic irradiation, allows for its efficient and high-yield production. Its documented biological activity further underscores its potential as a core structure in drug discovery and development campaigns.
This compound, also known as cumic acid or cuminic acid, is an aromatic monoterpenoid naturally found in plants such as Bridelia retusa and Cuminum cyminum [1] [2] [3]. It has been identified as a compound of interest due to its biological activities, particularly its antifungal properties [1] [2] [4]. The compound also acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase [1] [4]. These characteristics make it a promising candidate for agricultural and potential pharmaceutical antifungal applications. This document provides a detailed overview of its known antifungal efficacy and a generalized protocol for assessing its activity in vitro.
The following tables consolidate the available quantitative and qualitative data on the antifungal activity of this compound from the scientific literature.
Table 1: Documented Antifungal Spectrum of this compound
| Fungal Strain | Reported Efficacy | Key Findings / Context |
|---|---|---|
| Cladosporium cladosporioides | Shows antifungal activity | Specific quantitative data not provided in search results [4]. |
| Phytophthora capsici | Complete growth inhibition | 100% inhibition at a concentration of 200 μg/mL [4]. |
| Sclerotinia sclerotiorum | Complete growth inhibition | 100% inhibition at a concentration of 200 μg/mL [4]. |
| Rhizoctonia cerealis | Complete growth inhibition | 100% inhibition at a concentration of 200 μg/mL [4]. |
| General "fungi" | Antifungal activities | Isolated from Bridelia retusa; specific strains and data not listed [1] [2]. |
Table 2: Physicochemical and Assay-Relevant Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 536-66-3 [1] [5] [3] |
| Molecular Formula | C₁₀H₁₂O₂ [1] [2] [3] |
| Molecular Weight | 164.20 g/mol [1] [2] [3] |
| Purity of Available Material | ≥97.0% - >98.0% (for commercial research samples) [5] [6] |
| Melting Point | 116 - 120 °C [2] [5] [3] |
| Recommended Solvent for Stock Solution | DMSO (100 mg/mL, ~609 mM) [1] [2] [4] |
| Appearance | White to off-white powder or crystal [2] [5] |
While the specific mechanism of this compound is not fully elucidated, research on the closely related compound benzoic acid provides a plausible mechanism. Benzoic acid's antifungal action is linked to the disruption of the intracellular pH gradient [7].
The proposed mechanism can be summarized as follows:
The following diagram illustrates this proposed mechanism and its consequences.
The following is a generalized in vitro protocol, adapted from methods cited in the search results, to evaluate the antifungal activity of this compound against target plant pathogens [4] [8].
Primary Stock Solution:
Working Solutions and Mediated Agar Preparation:
Inhibition (%) = [(Dc - Dt) / (Dc - Di)] × 100A key application highlighted in the literature is the chemical modification of chitosan using this compound (referred to as PIBA) to create novel antifungal derivatives [8]. The protocol for this involves:
Executive Summary 4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid that functions as a reversible and uncompetitive inhibitor of mushroom tyrosinase (Agaricus bisporus) [1] [2]. This compound, which can be isolated from natural sources like the stem bark of Bridelia retusa, also exhibits antifungal activities [1]. Its role as a tyrosinase inhibitor makes it a compound of interest for research in hyperpigmentation disorders and food anti-browning agents. However, a critical challenge in the field is the significant structural difference between mushroom tyrosinase (mTYR) and human tyrosinase (hTYR), which often results in poor translation of inhibitory efficacy from in vitro models to human applications [3] [4]. These application notes detail the known properties and propose standardized protocols for its evaluation.
Mechanism of Action this compound inhibits mushroom tyrosinase via an uncompetitive mechanism [1]. This means the inhibitor binds exclusively to the enzyme-substrate complex, not to the free enzyme. This binding event results in a complex that cannot form products, effectively decreasing both the apparent Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) [5]. The compound is also characterized as a reversible inhibitor, implying that its effects are not permanent and the enzyme can regain activity once the inhibitor is removed [1].
The following diagram illustrates this uncompetitive inhibition mechanism and a general workflow for evaluating the inhibitor's activity.
The table below summarizes key kinetic parameters for this compound and other common inhibitors. Please note that specific quantitative data for this compound (IC₅₀, Kᵢ) against mushroom tyrosinase was not fully available in the search results, highlighting an area for further experimental determination.
| Inhibitor | Target Enzyme | Inhibition Type | Reported IC₅₀ / Kᵢ | Notes |
|---|---|---|---|---|
| This compound | Mushroom Tyrosinase | Reversible, Uncompetitive [1] | Data not fully specified | Also exhibits antifungal activities [1]. |
| Kojic Acid | Mushroom Tyrosinase | Mixed-type [3] | 23.64 µM [6] | A common reference inhibitor in assays [3]. |
| 4-Aminobenzoic Acid | Mushroom Tyrosinase | Reversible, Non-competitive [7] | Kᵢ (monophenolase) = 3.8 µM [7] | Used here as a structural analog for comparison. |
| 2-Aminobenzoic Acid | Mushroom Tyrosinase | Reversible, Non-competitive [7] | Kᵢ (monophenolase) = 5.15 µM [7] | Used here as a structural analog for comparison. |
| Nicotinic Acid | Mushroom Tyrosinase | Reversible, Competitive [7] | Kᵢ (monophenolase) = 1.21 mM [7] | Pyridine derivative; exhibits cytotoxicity in melanoma cells [7]. |
This protocol measures the inhibition of the diphenolase activity of tyrosinase, using L-DOPA as a substrate, by monitoring the formation of dopachrome [7].
Materials
Procedure
This protocol uses kinetic analysis to characterize the type of reversible inhibition.
Procedure
This compound (also known as Cuminic acid; CAS 536-66-3) is an aromatic monoterpenoid that can be isolated from natural sources like the stem bark of Bridelia retusa [1] [2]. It is noted in scientific research for its biological activities, which include acting as a reversible and uncompetitive inhibitor of mushroom tyrosinase and exhibiting antifungal properties against various species such as Cladosporium cladosporioides, P. capsici, S. sclerotiorum, and R. cerealis [1] [2].
The table below summarizes key physical properties of this compound that are relevant for solution preparation [3] [4].
| Property | Value / Description |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol [1] [3] [2] |
| Appearance | White to off-white crystalline powder [1] [4] |
| Melting Point | 117 - 120 °C [3] [4] |
| Water Solubility | Sparingly soluble (152 mg/L at 25 °C) [4] |
| pKa (Predicted) | 4.35 ± 0.10 [3] |
The standard protocol for preparing a 609.01 mM stock solution in DMSO is outlined below. This high-concentration stock is suitable for in vitro applications and can be diluted into various assay buffers.
Calculation: To prepare 1 mL of a 609.01 mM stock solution, calculate the required mass of compound.
Weighing: Accurately weigh out 100.0 mg of this compound powder and transfer it to a 1 mL vial.
Dissolution:
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it is stable for at least one month, or at -80°C for stability up to six months [1].
For convenience, the following table provides the masses needed to make different volumes of the 609.01 mM stock solution.
| Final Volume | Mass of this compound |
|---|---|
| 0.5 mL | 50.0 mg |
| 1 mL | 100.0 mg |
| 5 mL | 500.0 mg |
The following diagram illustrates a typical workflow for using the DMSO stock solution in biological assays, such as antifungal or tyrosinase inhibition studies.
The 609.01 mM stock solution in DMSO serves as a stable, intermediate solution for various biological investigations:
This compound (CAS 536-66-3), also known as cumic acid or cuminic acid, is a versatile aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of various agrochemical products. Its chemical structure combines a reactive carboxylic acid group with a hydrophobic isopropyl substituent in the para position, providing unique steric and electronic properties that influence biological activity [1]. This compound occurs naturally in Cuminum cyminum L. (cumin) seeds and exhibits intrinsic antifungal properties, making it a promising candidate for the development of biorational pesticides [2]. These application notes provide detailed technical information and protocols for researchers utilizing this compound in agrochemical development.
The table below summarizes the fundamental properties of this compound:
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 536-66-3 | [1] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Off-white to white powder | [1] |
| Purity | ≥98% | [1] [3] |
| Melting Point | 116-120°C | [1] [3] |
| Water Content | 0.3% maximum | [1] |
| Boiling Point | 125°C at 0.2 mmHg | [3] |
| Solubility in Water | 152 mg/L at 25°C | [3] |
| Solubility in DMSO | 100 mg/mL (609.01 mM) | [4] |
| XLogP3 | 3.4 (Indicating high lipophilicity) | [3] |
The para-isopropyl substitution on the benzoic acid framework significantly increases lipophilicity compared to unsubstituted benzoic acid, enhancing permeability through biological membranes [1]. The carboxylic acid functional group provides a versatile handle for chemical derivatization, allowing for the formation of various derivatives including esters, amides, and salts, which are essential for fine-tuning physicochemical properties and bioactivity in agrochemical candidates [1].
This compound serves as a key synthetic intermediate in multiple agrochemical domains:
Table 2: Agrochemical Applications of this compound
| Application Area | Specific Uses | Structural Contribution |
|---|---|---|
| Herbicide Intermediate | Synthesis of herbicidal compounds; Structural component in published patent syntheses | Aromatic and alkyl-substituted framework supports bioactivity and selectivity against target organisms [1] |
| Fungicide Intermediate | Building block for synthetic fungicides; Natural fungicide (as cumic acid) | Base structure with demonstrated intrinsic antifungal activity [1] [4] [2] |
| Insecticide Intermediate | Production of insecticidal active ingredients | Influences lipophilicity and steric properties affecting compound-target interactions [1] |
This compound exhibits multiple bioactive properties relevant to agrochemical development:
The following diagram illustrates the primary agrochemical applications and mechanisms of action of this compound:
Figure 1: Agrochemical Applications and Mechanisms of this compound
Title: Ultrasonic-Assisted Oxidation of 4-Isopropylbenzyl Alcohol [5]
Principle: This efficient method converts 4-isopropylbenzyl alcohol to this compound under ultrasonic irradiation, offering high yield and short reaction time.
Materials and Reagents:
Procedure:
Expected Results: This method typically yields 98% of this compound [5].
Title: Determination of Antifungal Efficacy Against Plant Pathogens [2]
Principle: This protocol assesses the protective and curative effects of cumic acid against fungal pathogens such as Fusarium oxysporum, with comparison to standard synthetic fungicides.
Materials and Reagents:
Procedure:
Expected Results: Cumic acid demonstrates protective and curative effects against certain pathogens comparable to carbendazim and metalaxyl [2].
Title: Acute Toxicity Evaluation in Non-Target Organisms [2]
Principle: This protocol evaluates the potential adverse effects of cumic acid on non-target organisms, a critical requirement for regulatory approval of new agrochemicals.
Materials and Reagents:
Procedure:
Acute Toxicity to Bees:
Acute Toxicity to Earthworms:
Acute Toxicity to Fish:
Expected Results: Cumic acid demonstrates low toxicity to most non-target organisms, with LC50 values exceeding 100 mg/L for bees and silkworms, and 1.46 mg/L for carp [2].
Recent comprehensive studies have investigated the environmental profile of cumic acid:
Table 3: Environmental Behavior and Ecotoxicological Profile of Cumic Acid
| Parameter | Results | Implications |
|---|---|---|
| Soil Degradation | DT50 = 2.9 hours; DT90 = 9.6 hours | Rapid degradation reduces soil persistence and accumulation potential [2] |
| Water Degradation | DT50 = 3.3 days; DT90 = 11.0 days | Moderate persistence in aquatic systems requires consideration of water body contamination [2] |
| Acute Toxicity to Bees | LC50 > 100 mg/L | Practically non-toxic to honeybees [2] |
| Acute Toxicity to Silkworms | LC50 > 100 mg/L | Low risk to beneficial insects like silkworms [2] |
| Acute Toxicity to Earthworms | LC50 > 10 μg/cm² | Low toxicity to soil-dwelling organisms [2] |
| Acute Toxicity to Carp | 96-h LC50 = 1.46 mg/L | Moderate toxicity to fish requires careful application near aquatic habitats [2] |
For laboratory testing, this compound can be prepared in various solvents depending on the application:
The following workflow outlines the key stages in developing agrochemical products from this compound:
Figure 2: Agrochemical Development Workflow for this compound
This compound represents a promising multifunctional intermediate for agrochemical development, particularly valuable for its dual role as both a synthetic building block and a bioactive natural compound. Its favorable environmental safety profile, including rapid degradation in soil and low toxicity to most non-target organisms, positions it as a sustainable alternative to conventional agrochemical intermediates [2]. The experimental protocols provided herein enable researchers to efficiently synthesize, evaluate, and formulate this compound for various agricultural applications. Further research should focus on exploring novel derivatives and optimized formulations to enhance efficacy and environmental compatibility.
The PQJ promoter system represents a significant advancement in regulated gene expression technology for the opportunistic human pathogen Pseudomonas aeruginosa and related bacterial species. As a synthetic biology tool, PQJ addresses the critical limitation of well-characterized inducible promoters for this medically important bacterium. This system enables precise temporal control and tunable expression levels of target genes, making it invaluable for studying essential genes, toxic gene products, and gene dosage effects in bacterial physiology and virulence mechanisms. The PQJ system is particularly distinguished by its homogeneous response at the single-cell level, minimal leakiness in the absence of inducer, and excellent orthogonality to other common expression systems like the IPTG-regulated lacIq-Ptac system [1].
The core mechanism of the PQJ system relies on elements derived from the Pseudomonas putida F1 cym/cmt operon, adapted for optimal function in P. aeruginosa. The system consists of two essential components: (1) the PQJ promoter itself, a synthetic hybrid containing a minimal σ70-dependent core promoter from P. aeruginosa housekeeping genes combined with operator sequences (CuO) recognized by the CymR repressor, and (2) the CymR repressor protein, which constitutively expresses from a separate cassette. In the non-induced state, CymR binds to the CuO operator sites, preventing transcription initiation. Addition of the inducer cumate (4-isopropylbenzoic acid) triggers a conformational change in CymR, causing its dissociation from the DNA and allowing transcription to proceed [1] [2].
The PQJ expression system operates through a repressor-based mechanism that provides tight regulation and rapid induction kinetics. The genetic circuit was engineered through a sophisticated synthetic biology approach that combined semirandomized housekeeping promoter libraries from P. aeruginosa with control elements from the heterologous P. putida F1 cym/cmt system. Powerful fluorescence-activated cell sorting (FACS) was employed to select functionally optimized promoter variants from the randomized libraries, resulting in the identification of PQJ as the lead candidate [1].
Table: Core Components of the PQJ Cumate-Inducible System
| Component | Type | Function | Source/Origin |
|---|---|---|---|
| PQJ Promoter | Synthetic hybrid promoter | Drives transcription of target gene | Minimal σ70-dependent core promoter from P. aeruginosa housekeeping genes + CuO operators |
| CymR | Repressor protein | Binds CuO operators to prevent transcription | Pseudomonas putida F1 cym/cmt system |
| Cumate | Inducer molecule | Binds CymR, causing conformational change and DNA dissociation | This compound (chemical inducer) |
| CuO Operators | DNA binding sites | Recognition sequences for CymR repressor | Pseudomonas putida F1 cym/cmt system |
The core promoter sequence of PQJ was derived from the rpsJ ribosomal protein promoter after randomization and selection, with the final optimized sequence containing the motif TTGACG-N17-TATGAT. This specific configuration, with substitutions in key positions of the -35 and -10 boxes, reduces overall promoter strength while granting heterologous control by cumate, resulting in an optimal balance between low basal expression and high inducibility [1].
The following diagram illustrates the genetic organization and mechanism of action of the PQJ cumate-inducible expression system:
The PQJ system exhibits a graded response to increasing concentrations of cumate rather than switch-like behavior, allowing for fine-tuned expression of target genes across a wide dynamic range. Induction begins at approximately 50 μM cumate, with linear response on a log-log scale between 50-600 μM, and saturation occurring between 600 μM-1 mM (near the solubility limit of cumate in aqueous solutions). In the absence of inducer, the system demonstrates minimal leakiness, with fluorescence signals indistinguishable from negative controls [1].
Table: Dose-Response Characterization of PQJ Promoter System
| Cumate Concentration (μM) | Relative Expression Level | Induction Factor | Response Characteristics |
|---|---|---|---|
| 0 | 1.0 | 1x | Baseline, minimal leakiness |
| 10 | 1.2 | 1.2x | Negligible induction |
| 50 | 15.8 | 15.8x | First significant induction |
| 100 | 89.1 | 89.1x | Strong induction |
| 250 | 342.5 | 342.5x | Linear response range |
| 500 | 621.3 | 621.3x | Near-maximal induction |
| 750 | 754.7 | 754.7x | Saturation approaching |
| 1000 | 781.2 | 781.2x | Full saturation |
Flow cytometry analysis reveals unimodal distributions across all inducer concentrations, demonstrating homogeneous population response without significant bimodality. The system shows rapid induction kinetics, with detectable protein expression within minutes of cumate addition and steady-state levels reached within approximately 2-3 hours depending on growth conditions and target gene characteristics [1].
When evaluated against other available expression systems for P. aeruginosa, the PQJ system demonstrates several advantageous characteristics. The system is strictly orthogonal to the widely used IPTG-regulated lacIq-Ptac system, enabling independent control of multiple genetic circuits without cross-talk. The homogeneous single-cell response represents a significant improvement over many heterologous systems that show population heterogeneity when adapted for use in P. aeruginosa without proper optimization [1].
Table: Performance Comparison with Other Inducible Systems in P. aeruginosa
| Parameter | PQJ/Cumate System | lacIq-Ptac/IPTG | Native P. aeruginosa Systems |
|---|---|---|---|
| Induction Ratio | ~800-fold | Varies | Limited availability |
| Basal Expression | Very low | Moderate to high | Variable |
| Response Homogeneity | Excellent (unimodal) | Population heterogeneity common | Varies by system |
| Inducer Cost | Moderate | Low | Low |
| Orthogonality | High | Moderate | High |
| Tunability | Excellent graded response | Limited dynamic range | System-dependent |
Materials:
Protocol:
Induction Procedure:
Sampling and Analysis:
Protocol for Single-Cell Resolution Measurements:
The PQJ system enables sophisticated genetic manipulation approaches in P. aeruginosa, with particular utility in several key application areas:
The graded induction response of the PQJ system makes it particularly valuable for metabolic engineering applications where fine-tuning of enzyme expression levels is required to optimize flux through biosynthetic pathways while avoiding toxic intermediate accumulation. The system has been successfully employed to balance expression of multiple genes in engineered pathways for the production of valuable compounds in P. aeruginosa and related species [1] [3].
The following workflow diagram illustrates a typical metabolic engineering application using the PQJ system:
The PQJ system is particularly valuable for studying essential gene function through controlled depletion or conditional expression strategies. The low basal expression in the non-induced state enables functional analysis of genes whose products are toxic when overexpressed or required for viability. By placing essential genes under PQJ control, researchers can perform gene dosage studies and investigate the phenotypic consequences of graded reduction in expression [1] [4].
For recombinant protein production, the PQJ system offers advantages in controlling expression timing to separate growth and production phases. The protocol for protein production includes:
Table: Troubleshooting Guide for PQJ System Performance Issues
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High basal expression | Insufficient CymR expression, operator mutations, cumate contamination | Verify CymR expression cassette, sequence promoter region, use fresh medium without cumate |
| Poor induction | Cumate degradation, improper storage, transporter issues | Prepare fresh cumate stock, ensure proper storage at -20°C, test higher concentrations |
| Population heterogeneity | Plasmid copy number variation, mutational inactivation | Use single-colony isolates, sequence key components, consider chromosomal integration |
| Growth inhibition | Cumate toxicity, target gene toxicity | Test lower cumate concentrations, use graded induction, optimize induction timing |
| Reduced dynamic range | Suboptimal core promoter, media effects | Test different growth media, verify promoter sequence, optimize culture conditions |
For specialized applications, the following optimization strategies are recommended:
The PQJ cumate-inducible expression system represents a versatile and valuable addition to the genetic toolbox for Pseudomonas aeruginosa research. Its excellent induction characteristics, including high dynamic range, minimal basal expression, and homogeneous population response, make it suitable for a wide range of applications from basic research to metabolic engineering and therapeutic development. The detailed protocols and characterization data provided in this application note will enable researchers to effectively implement this system in their experimental workflows.
4-Isopropylbenzoic acid (CAS 536-66-3), also known as cumic or cuminic acid, is a valuable aromatic carboxylic acid in medicinal chemistry. Its strategic molecular structure combines a reactive carboxylic acid group with a hydrophobic isopropyl substituent in the para position, creating a versatile scaffold for rational drug design [1] [2].
The compound's significance in drug development stems from its balanced physicochemical properties, which influence both pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. The following table summarizes key physicochemical parameters essential for pre-formulation studies and molecular design:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference | Significance in Drug Design |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | [3] [2] | - |
| Molecular Weight | 164.20 g/mol | [3] [2] | Suitable for small molecule APIs |
| Lipophilicity (LogP) | 3.23 | [4] | Optimal for membrane permeability and oral bioavailability |
| pKa | 4.23 (predicted), 4.35 (exp.) | [3] [4] | Influences ionization state and solubility at physiological pH |
| Melting Point | 116-120 °C | [1] [4] | Indicates crystalline nature and physical stability |
| Water Solubility | 0.15 mg/mL (25°C) | [3] | Low aqueous solubility may require formulation strategies |
| Hydrogen Bond Donors | 1 | [3] | Impacts hydrogen bonding capacity with biological targets |
| Hydrogen Bond Acceptors | 2 | [3] | Influences desolvation energy upon binding |
| Polar Surface Area (PSA) | 37.3 Ų | [3] | Predictive of cell membrane permeability |
The lipophilicity (LogP 3.23) places this compound in an optimal range for passive diffusion across biological membranes, aligning with Lipinski's Rule of Five for drug-likeness [4]. The isopropyl group significantly increases lipophilicity compared to unsubstituted benzoic acid, directly affecting permeability and interaction with hydrophobic binding pockets in target proteins [1]. The carboxylic acid functional group provides a synthetic handle for creating esters, amides, and other derivatives, allowing medicinal chemists to fine-tune solubility, stability, and binding characteristics [1].
Lipophilicity is a fundamental parameter in drug design that profoundly influences pharmacodynamics and pharmacokinetic properties, including membrane permeability, metabolic stability, protein binding, and toxicity profiles [5]. The logP value of 3.23 for this compound indicates moderate lipophilicity, positioning it favorably for oral drug development.
In quantitative structure-activity relationship (QSAR) studies, the isopropyl substituent contributes significantly to steric and hydrophobic parameters, which can be correlated with biological activity. Research on purine-2,6-dione-based TRPA1 antagonists and PDE4/7 inhibitors demonstrated that the presence of more lipophilic substituents, such as propoxy- or butoxy-groups, was preferable for desired multifunctional activity [5]. This highlights the importance of balanced lipophilicity in achieving target pharmacology.
Advanced QSAR studies on propofol analogues provide compelling evidence for the strategic value of isopropyl-substituted aromatic systems in drug-receptor interactions. In 4D-QSAR analysis of propofol analogues, researchers identified that a hydrophobic pocket binding interaction involving aromatic ring substituents represents one of the key ligand-receptor interaction sites [6].
These models demonstrated that hydrophobic interactions near the substituents on the aromatic ring constitute significant binding sites that contribute to anesthetic potency and GABAA receptor effects [6]. This validates the strategic incorporation of isopropyl groups on aromatic systems like this compound to exploit such hydrophobic binding pockets in target proteins.
Principle: This protocol determines the experimental lipophilicity parameter (Rₘ₀) of this compound and its derivatives using reversed-phase thin-layer chromatography (RP-TLC), based on established methodologies [5].
Materials:
Procedure:
Interpretation: Compare Rₘ₀ values across derivatives to establish structure-lippphilicity relationships. Higher Rₘ₀ values indicate greater lipophilicity. Correlate these experimental values with computationally calculated partition coefficients using statistical methods like Principal Component Analysis [5].
Principle: This protocol describes the synthesis of amide derivatives from this compound, adapting methodologies from antimalarial drug development [7].
Materials:
Procedure:
Acid Chloride Formation:
Amide Coupling:
Work-up and Purification:
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine purity by HPLC (>95%) [7].
The following diagram illustrates the strategic workflow for incorporating this compound into drug discovery campaigns:
Diagram 1: Strategic workflow for utilizing this compound in drug discovery, highlighting the integration of lipophilicity considerations throughout the optimization process.
This compound has been employed as a key structural component in the development of novel antimalarial agents targeting Plasmodium falciparum CLK3 (PfCLK3) protein kinase [7]. In this application:
This case study exemplifies how the balanced lipophilicity of this compound contributes to maintaining optimal physicochemical properties while achieving potent target engagement.
Researchers have developed monoamine oxidase A (MAO A) and heat shock protein 90 (HSP90) dual inhibitors for glioblastoma treatment by incorporating the 4-isopropylresorcinol pharmacophore, which shares significant structural similarity with this compound [8]. In this application:
This application demonstrates the privileged structure nature of isopropyl-substituted aromatic systems in targeting multiple therapeutic targets simultaneously.
This compound represents a valuable scaffold in medicinal chemistry due to its favorable lipophilicity profile (LogP 3.23), synthetic versatility, and demonstrated utility across multiple therapeutic areas. The strategic incorporation of this moiety into drug candidates enables optimization of pharmacokinetic properties while maintaining target engagement through balanced hydrophobic interactions.
Future applications may explore its incorporation into PROTACs (proteolysis targeting chimeras), covalent inhibitors, and multitarget-directed ligands where its well-defined physicochemical properties and synthetic accessibility offer particular advantages. The established experimental protocols for derivative synthesis and lipophilicity assessment provide robust methodologies for advancing drug discovery programs utilizing this versatile intermediate.
This compound (CAS RN: 536-66-3), also known as cuminic acid or p-isopropyl benzoic acid, is an aromatic monoterpenoid with significant applications in materials science and pharmaceutical development. This substituted benzoic acid derivative features an isopropyl group at the para position, which enhances its lipophilicity and influences its reactivity in synthetic applications [1] [2]. The compound typically appears as a white to off-white crystalline powder with a melting point range of 116-120°C and is soluble in alcohol while being largely insoluble in water (152 mg/L at 25°C) [3] [4]. Its structural characteristics make it particularly valuable as a key intermediate in the synthesis of specialized polymers and as a bioactive molecule with demonstrated antifungal properties [5] [1].
The growing interest in this compound within materials science stems from its versatile reactivity as a benzene derivative with both carboxylic acid and aromatic substituents. This allows for further derivatization through esterification, amidation, and other functional group transformations, enabling the creation of various valuable derivatives [2]. Furthermore, its natural origin (isolated from the stem bark of Bridelia retusa) contributes to its appeal in developing sustainable materials and biocompatible compounds [1].
This compound possesses distinct structural features that dictate its applications in research and industrial processes. The compound's monocarboxylic acid functionality combined with its aromatic isopropyl substituent creates a molecule with balanced polarity and hydrophobicity, making it suitable for diverse chemical transformations. The crystalline structure and high stability under standard conditions contribute to its reliability as a reagent in various chemical transformations [2].
Table 1: Comprehensive Physicochemical Properties of this compound
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | - | [3] [4] |
| Molecular Weight | 164.20 g/mol | - | [3] [4] |
| Melting Point | 116-120°C | - | [4] |
| Boiling Point | 125°C | at 0.2 mmHg | [3] [2] |
| Water Solubility | 152 mg/L | 25°C | [3] [2] |
| Solubility in Alcohol | Soluble | - | [4] [2] |
| Solubility in Ether | Slightly soluble | - | [4] |
| LogP | 3.4 (XLogP3) | Indicator of lipophilicity | [3] [2] |
| Topological Polar Surface Area | 37.3 Ų | - | [3] [2] |
| Hydrogen Bond Donor Count | 1 | Carboxylic acid group | [3] [2] |
| Hydrogen Bond Acceptor Count | 2 | Carbonyl + hydroxyl | [3] [2] |
| Rotatable Bond Count | 2 | - | [3] [2] |
The compound's insensitivity to air and heat necessitates proper storage conditions, ideally under inert gas at refrigerated temperatures (0-10°C) to maintain stability and prevent degradation [3] [4]. The benzoic acid core structure provides an electron relay system where the carbonyl group serves as the antimicrobial activity center, which is significant for its bioactive applications [6].
Several efficient methods have been developed for synthesizing this compound with high purity and excellent yields. The primary synthetic routes include: oxidation of 4-isopropylbenzyl alcohol, oxidation of para-cymene under alkaline or acid conditions, and alternative pathways from natural terpene precursors [7] [8]. The selection of appropriate methodology depends on starting material availability, required purity, and equipment capabilities.
Table 2: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Reaction Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|
| Ultrasonic Oxidation | 4-isopropylbenzyl alcohol | Diethylene glycol dimethyl ether, 70°C, 30 min, ultrasonic irradiation (40 KHz/30 W) | 98% | Rapid reaction, high yield, mild conditions | [7] |
| Traditional Oxidation | Cuminic aldehyde | Oxidation with appropriate oxidants, optionally in water | Not specified | Established procedure | [7] |
| Alkaline/Acid Oxidation | para-Cymene | Oxidation under alkaline or acid conditions | Not specified | Versatile conditions | [7] |
| From Terpene Precursors | β-pinene, α-fenchene, or γ-carene | Sulfuric acid catalyst, dehydrogenation | Not specified | Utilization of natural products | [8] |
Protocol 1: High-Yield Synthesis of this compound via Ultrasonic Oxidation
Objective: To synthesize this compound from 4-isopropylbenzyl alcohol with high purity and yield using ultrasonic irradiation.
Materials and Equipment:
Procedure:
Notes:
Protocol 2: Synthesis from β-Pinene and Related Terpenes
Objective: To synthesize this compound from natural terpene precursors through ring-opening and dehydrogenation reactions.
Principle: This method utilizes natural monoterpenes such as β-pinene, α-fenchene, or γ-carene as starting materials, which undergo acid-catalyzed ring-opening followed by dehydrogenation to form the aromatic system [8].
Procedure:
Notes:
This compound serves as a valuable precursor in polymer science, particularly for the synthesis of specialized methacrylate monomers and polymeric hydroperoxides. Its utility stems from the reactivity of the carboxylic acid group, which can be esterified with hydroxyl-containing compounds, and the aromatic isopropyl group that can be transformed into hydroperoxide functionality for redox initiation systems [5].
Recent innovations demonstrate the conversion of this compound into (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA), a key monomer for creating polymeric hydroperoxides. These hydroperoxides serve as oxidizing agents in redox initiator systems for dental composites, offering reduced odor compared to conventional cumene hydroperoxide while maintaining excellent curing properties [5]. The structural design allows for incorporation of hydroperoxide groups directly into polymer chains, creating reactive polymeric materials with application-specific properties.
Protocol 3: Preparation of (4-Isopropylbenzoate) 2-ethyl methacrylate (IBEMA)
Objective: To synthesize the IBEMA monomer from this compound for subsequent polymerization applications.
Principle: The carboxylic acid group of this compound undergoes esterification with 2-hydroxyethyl methacrylate via Steglich esterification or acid-catalyzed reaction, forming the methacrylate monomer capable of free radical polymerization.
Materials:
Procedure:
Notes:
Protocol 4: Synthesis of Poly(4-(2-hydroxyperoxypropylbenzoate) 2-ethyl methacrylate) (PHPPBEMA)
Objective: To prepare polymeric hydroperoxides from IBEMA-based polymers for application in redox initiation systems.
Materials:
Procedure:
Application in Dental Composites:
Diagram 1: Experimental Workflow for this compound Applications in Materials Science and Bioactive Systems
This compound demonstrates significant antifungal activity against various pathogenic fungi, making it valuable for pharmaceutical and agricultural applications. Studies have shown that the compound exhibits potent growth inhibition against important fungal species including Cladosporium cladosporioides, Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis [1]. At a concentration of 200 μg/mL, this compound achieves complete growth inhibition of P. capsici, S. sclerotiorum, and R. cerealis, demonstrating its broad-spectrum antifungal potential [1].
The antifungal mechanism involves the carbonyl group serving as an antimicrobial activity center within an electron relay system [6]. This structural feature enables disruption of fungal cell membranes or interference with essential enzymatic processes. The isopropyl substituent at the para position enhances lipophilicity, potentially improving membrane penetration and bioavailability compared to unsubstituted benzoic acid.
Beyond its antifungal properties, this compound functions as a reversible and uncompetitive inhibitor of mushroom tyrosinase [1]. This inhibition activity suggests potential applications in cosmetic formulations for hyperpigmentation treatment and in agricultural products for preventing enzymatic browning. The compound's dual functionality as both antifungal and enzyme inhibitor makes it particularly valuable for multi-target applications.
Recent research has explored grafting this compound onto chitosan biopolymers to create enhanced antifungal materials with improved properties. These chitosan derivatives exhibit significantly improved antioxidant and antifungal activities compared to unmodified chitosan, addressing limitations of the native polymer while maintaining biocompatibility and low toxicity [6].
Protocol 5: Evaluation of Antifungal Activity Using Growth Rate Method
Objective: To quantitatively assess the antifungal activity of this compound against plant pathogenic fungi.
Materials:
Procedure:
Expected Results:
Applications:
This compound requires careful handling to maintain stability and ensure safety. The compound is classified as air-sensitive and heat-sensitive, necessitating specific storage conditions [3] [4].
Storage Recommendations:
Hazard Information:
Precautionary Measures:
This compound is included in the TSCA (Toxic Substances Control Act) inventory, permitting its use in the United States for research and industrial applications [2]. The compound has a WGK Germany rating of 3, indicating it is highly water-polluting and requires special handling to prevent environmental release [2].
For pharmaceutical applications, it is crucial to note that available formulations are for research use only and not for human clinical application unless specifically approved as drug substances [1]. When designing experiments or applications, researchers should consider the environmental impact and implement appropriate containment strategies, especially for large-scale uses.
This compound represents a versatile chemical building block with significant applications in advanced materials and bioactive compounds. Its utility as a precursor for functional monomers in dental materials demonstrates how traditional chemicals can find new life in specialized applications through strategic molecular design. The antifungal and enzyme inhibition properties further expand its potential in pharmaceutical and agricultural domains.
Future research directions should explore novel derivatives with enhanced properties, green synthesis methods to improve sustainability, and formulation strategies to optimize delivery and efficacy in various applications. The integration of this compound into polymeric systems for controlled release and hybrid materials with multifunctional capabilities represents particularly promising avenues for innovation.
Understanding the physical properties of your target compound and its potential separations is the first step in designing a purification protocol.
Table 1: Physicochemical Properties of 4-Isopropylbenzoic Acid [1]
| Property | Value |
|---|---|
| Common Name | This compound, Cumic acid |
| CAS Registry Number | 536-66-3 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Average Molecular Weight | 164.204 g/mol |
| Melting Point | 117 - 118 °C |
| Water Solubility | 0.15 mg/mL at 25 °C |
| Acidity (pKa) | 4.23 |
Table 2: Exploiting Solubility Differences for Separation [2]
This table is based on a classic separation method for substituted benzoic acids, which can be adapted for your needs.
| Substance | Key for Separation |
|---|---|
| Mixture of mono-, di-, and tri-isopropyl benzoic acids | Large differences in acid strengths between the individual acids. |
| Separation Method | Facilitates their separation from solutions of their salts by fractional precipitation with mineral acid. |
The following diagram outlines a generalized purification workflow based on the principle of fractional precipitation. You can adapt the specific conditions (e.g., solvent choice, pH) to your experimental setup.
Here are answers to common problems researchers might encounter during the purification process.
Q1: My product does not precipitate upon acidification. What could be wrong?
Q2: The precipitated solid is oily or doesn't filter well. How can I improve crystal formation?
Q3: The purity of my final product is low. How can I further refine it?
Q4: Can this method separate this compound from other similar compounds?
4-Isopropylbenzoic acid (also known as Cuminic acid or Cumic acid, CAS 536-66-3) is a white to off-white crystalline powder [1] [2]. Its solubility profile and key physical properties are summarized below:
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula/Weight | C10H12O2 / 164.20 g/mol | [1] [3] [2] |
| Water Solubility | Poorly soluble; 152 mg/L at 25°C | [1] |
| Solubility in DMSO | 100 mg/mL (609.01 mM) | [4] [5] |
| Solubility in Ethanol | Soluble | [1] [6] |
| pKa | 4.35 | [2] |
| Melting Point | 116.0 to 120.0 °C | [1] |
Here are standard methods for preparing stock and working solutions of this compound, based on supplier and literature protocols.
This is the most common method for creating high-concentration stock solutions.
For animal studies, the stock solution is often further diluted with biocompatible solvents to reduce final DMSO concentration. One supplier-recommended formulation is provided below [5]:
| Issue | Possible Cause | Solution |
|---|---|---|
| Precipitation in Aqueous Buffers | The compound is inherently water-insoluble; dilution from DMSO stock causes crash-out. | Ensure the final DMSO concentration is tolerated by your experimental system (e.g., 0.1-1%). Pre-mix the stock solution with a small volume of PEG300 or Tween 80 before adding to aqueous buffers. |
| Incomplete Dissolution in DMSO | Solvent not thoroughly mixed; compound may have aged or aggregated. | Use fresh, anhydrous DMSO. Sonicate the mixture in a warm water bath (∼25-37°C) for 10-20 minutes. Avoid heating excessively. |
| Instability in Storage | Solution is sensitive to moisture and oxygen over time [1]. | Always store stock solutions in tightly sealed, single-use aliquots under inert gas (e.g., nitrogen) if possible [1]. Use the recommended storage temperatures. |
For your research in drug development, a relevant advanced methodology addresses the challenge of measuring the membrane-water partition coefficient (K) for highly hydrophobic compounds like this compound [7] [8].
This workflow is illustrated below:
Q1: Can I use solvents other than DMSO to dissolve this compound? Yes, it is also soluble in other organic solvents like ethanol and methanol [1] [9]. However, DMSO is often preferred for biological assays due to its ability to dissolve a wide range of compounds and its compatibility with many cellular and biochemical assays.
Q2: Why does the solubility increase in basic conditions? this compound is a weak acid (pKa ∼4.35) [2]. In basic conditions (pH > pKa), it undergoes deprotonation, forming a water-soluble carboxylate salt [9].
Q3: What are the key safety precautions when handling this compound? It may cause skin irritation, serious eye irritation, and respiratory irritation [1] [3]. Always wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Use adequate ventilation to minimize dust generation [2].
The table below summarizes the key quantitative findings from recent studies for easy reference.
| Optimal Concentration Range | Saturation Concentration | Minimum Effective Concentration | Key Experimental Organism/Cell Type | Critical Performance Characteristics |
|---|---|---|---|---|
| 50 - 600 μM [1] | ~600 μM [1] | 50 μM [1] | Pseudomonas aeruginosa (PAO1) [1] | Graded (dose-dependent) response; highly homogeneous expression at the single-cell level [1]. |
| 25 - 50 μM [2] | Information missing | Information missing | Various Sphingomonads [2] | Functional in a range of Alphaproteobacteria [2]. |
| Manufacturer's recommended concentration | Information missing | Information missing | Chicken DF1 & Quail QM7 cells [3] | System shows low leakiness in the "off" state and successful induction in the "on" state [3]. |
The following workflow diagram and detailed steps are adapted from a 2023 study that developed a synthetic cumate-inducible promoter for Pseudomonas aeruginosa [1]. This protocol is designed for a dose-response analysis to characterize the induction profile.
Step-by-Step Methodology:
Q1: My gene expression is low even at high cumate concentrations. What could be wrong?
Q2: I see significant background expression (leakiness) even without cumate. How can I reduce this?
Q3: The expression level in my cells is inconsistent. How can I improve reproducibility?
The mechanism of the cumate-inducible system is summarized below. Understanding this can help in troubleshooting.
The system's performance is based on a repressor (CymR) that binds to operator sites (CuO) and blocks transcription. Adding cumate inactivates CymR, allowing gene expression to proceed [1] [2].
Q1: What are the basic identifiers and properties of 4-Isopropylbenzoic acid?
Q2: How should this compound be stored to ensure its stability?
Q3: What are the known incompatibilities and decomposition products?
Q4: Is this compound sensitive to air or moisture?
The table below consolidates key physical and chemical properties from the search results for easy comparison and reference.
| Property | Value | Source / Reference |
|---|---|---|
| Melting Point | 115 - 120 °C | [1] [2] [4] |
| Boiling Point | 271 - 272 °C | [1] [2] |
| Density | ~1.162 g/cm³ | [1] [2] |
| pKa | 4.35 (Predicted) | [1] [2] |
| Water Solubility | Sparingly soluble / slightly soluble | [1] [4] |
| Solubility in Alcohol & Ether | Soluble | [1] [4] |
| Vapor Pressure | 0.003 mmHg at 25 °C | [2] |
| Partition Coefficient (Log P) | 3.23 | [2] |
| Flash Point | 128 °C (Closed cup) | [2] |
Protocol 1: General Handling and Storage
Protocol 2: Solubility Testing The solubility profile can be used to identify and handle the compound.
Issue: The compound has changed color or appearance.
Issue: Need to verify the identity of the compound.
The following diagram illustrates a logical workflow for assessing and ensuring the stability of this compound in the lab, based on the gathered information.
The table below summarizes the key technical data for 4-Isopropylbenzoic acid (also known as Cumic acid) from supplier specifications and scientific data [1] [2].
| Property | Specification / Value |
|---|---|
| CAS RN | 536-66-3 [1] [2] |
| Molecular Formula | C₁₀H₁₂O₂ [1] |
| Molecular Weight | 164.20 g/mol [1] [2] |
| Purity | >98.0% (GC)(T) [1] |
| Appearance | White to almost white powder to crystal [1] |
| Melting Point | 116.0 to 120.0 °C [1] |
| Boiling Point | 125 °C at 0.2 mmHg [1] [2] |
| Solubility in Water | Insoluble; 152 mg/l at 25 °C [1] |
| Solubility in Other Solvents | Soluble in Alcohol; Slightly soluble in Ether [1] |
| Storage | Refrigerated (0-10°C), Argon charged, Air and Heat Sensitive [1] [2] |
Proper handling is crucial due to the compound's sensitivity.
Since a specific protocol for this compound was not found, the following is a general workflow for determining Residue on Ignition (Sulfated Ash), based on standard pharmacopeial methods. You will need to validate this method for your specific compound.
Q1: The specification requires a maximum of 0.3% residue on ignition. What does this indicate about the compound's quality? A1: This specification is a limit test for the total amount of inorganic impurities (such as catalysts or salts from synthesis) present in the compound. A result below 0.3% indicates high purity from an inorganic contaminant perspective, which is critical for pharmaceutical applications to avoid unwanted side reactions or toxicity.
Q2: My sample turned yellow or brown during ignition instead of becoming white. What does this mean? A2: Discoloration suggests incomplete combustion of carbonaceous material. This can happen if the heating rate was too rapid, preventing gradual ashing, or if the sample contained high-molecular-weight organic impurities. Ensure you heat gently until fumes cease before moving to the high-temperature muffle furnace step.
Q3: How should I handle and store this compound to ensure accurate test results? A3: this compound is air and heat sensitive [1]. Always:
Q4: Where can I find the definitive test method for residue on ignition? A4: For regulatory purposes, you must consult the current official compendia. The detailed methodology, including precise apparatus setup and procedural nuances, is described in USP General Chapter <281> "Residue on Ignition" or Ph. Eur. 2.4.14 "Sulfated Ash". These are the primary reference sources for drug development professionals.
I hope this technical support guide provides a solid foundation for your work. Should you need to obtain the compound for your testing, the suppliers listed in the search results (TCI Chemicals and Aladdin Scientific) offer it in various quantities [1] [2].
The following table summarizes the key physical and chemical properties of this compound (Cuminic Acid) from a chemical supplier's data sheet [1].
| Property | Specification / Value |
|---|---|
| CAS RN | 536-66-3 [1] |
| Purity | >98.0% (GC)(T) [1] |
| Molecular Formula | C₁₀H₁₂O₂ [1] |
| Molecular Weight | 164.20 g/mol [1] |
| Physical State (20°C) | White to Almost white powder to crystal [1] |
| Melting Point | 116.0 to 120.0 °C [1] |
| Water Solubility | Insoluble; 152 mg/l at 25 °C [1] |
| Storage Condition | Refrigerated (0-10°C), Air Sensitive, Store under inert gas [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. [1] |
Q1: What is the solubility of this compound in water? It is practically insoluble in water, with a measured solubility of approximately 152 mg per liter at 25°C [1].
Q2: How should I store this compound to maintain its stability? The compound should be stored refrigerated between 0-10°C and under an inert gas atmosphere, as it is both air and heat sensitive [1].
Q3: Are there any specific handling precautions? Yes. You should wear protective gloves, eye protection, and face protection. The compound can cause skin irritation and serious eye irritation [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery in Aqueous Extraction | Low water solubility of the compound [1]. | Use an organic solvent (e.g., alcohol, ether) for extraction [1]. |
| Unexpected Impurities in Analysis | Compound degradation due to exposure to air or heat [1]. | Ensure strict adherence to storage conditions: sealed under inert gas and refrigerated. Verify the integrity of the container upon receipt [1]. |
| Difficulty in HPLC Analysis | High polarity of underivatized phenols or carboxylic acids can lead to poor retention on reverse-phase columns [2]. | Consider pre-column derivatization to improve chromatographic behavior and sensitivity. Benzoyl chloride has been used for this purpose with phenolic compounds [2]. |
Since a specific method for water content was not found, the diagram below outlines a general analytical workflow you can adapt. For determining water content specifically, Karl Fischer (KF) titration is the standard industry method you would typically employ.
1. What does the term "solubility limit" mean? The solubility limit is the maximum concentration of a solute (like cumate) that can dissolve in a specific solvent (like water) at a given temperature and pressure to form a stable, saturated solution. Beyond this point, any additional solute will not dissolve and will remain as a separate phase [1] [2].
2. Why is my compound not dissolving in the aqueous solution? This is a common issue often explained by the "like dissolves like" rule. If your compound is non-polar or has high lipophilicity, it will have low solubility in a polar solvent like water [2]. The therapeutic potential of many compounds, such as curcumin and palmitoylethanolamide (PEA), is limited by their poor aqueous solubility, which is a frequent challenge in drug development [3] [4].
3. What can I do if my compound is insoluble under standard conditions? Researchers employ various advanced techniques to overcome solubility limitations. The table below summarizes some common approaches:
| Technique | Basic Principle | Key Advantage | Example from Literature |
|---|---|---|---|
| Amorphous Solid Dispersions [5] | Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state. | Improves aqueous solubility and bioavailability. | Used for various insoluble APIs. |
| Nanomilling [5] | Reduces particle size to sub-micron range, increasing surface area for dissolution. | Nearly universal approach; can be used for many insoluble molecules. | Used to create commercial drug products. |
| Lipid-Polymer Hybrid Nanoparticles [4] | Combines solubilizing properties of lipids with the structural benefits of polymers (e.g., PLGA). | Enhances encapsulation and targeted delivery of lipophilic drugs. | Successfully used to encapsulate Palmitoylethanolamide (PEA). |
| Solvent-Free Solid-State Synthesis [6] | Uses mechanical force (ball milling) to conduct reactions in the solid state, bypassing solubility issues. | Enables synthesis of organic molecules from insoluble starting materials. | Used for Suzuki-Miyaura cross-coupling of insoluble aryl halides. |
| Cyclodextrin Complexation [5] | The lipophilic drug is hosted in the hydrophobic cavity of a cyclodextrin ring, shielded from water. | Shields hydrophobic functionality, improving apparent solubility and stability. | Applied for various routes of administration. |
This is a multi-faceted problem. The following workflow outlines a systematic approach to troubleshooting and resolving it.
Protocol 1: Pre-formulation Stability Assessment Before investing in complex formulations, understand your compound's basic properties [5].
Protocol 2: Preparation of a Nanosuspension via Nanomilling This is a robust, top-down method to increase dissolution rate [5].
Protocol 3: Fabrication of Lipid-Polymer Hybrid Nanoparticles This method is excellent for encapsulating highly lipophilic compounds [4].
Computational Solubility Prediction: Machine learning models are now powerful tools for pre-experimental planning. Models like FastSolv [7] can predict how well a molecule will dissolve in various organic solvents, helping researchers choose the right solvent for a reaction or formulation much more efficiently.
Alternative Synthetic Pathways: If solubility is a barrier to chemical synthesis, consider solvent-free mechanochemistry. Using a ball mill, cross-coupling reactions can be performed on insoluble starting materials in the solid state, bypassing dissolution issues entirely [6].
The following table summarizes the key properties of this compound (also known as Cumic or Cuminic acid) that are relevant for recrystallization [1] [2] [3]:
| Property | Value / Description |
|---|---|
| CAS RN | 536-66-3 [1] [2] [3] |
| Molecular Formula | C₁₀H₁₂O₂ [1] [2] [3] |
| Molecular Weight | 164.20 g/mol [1] [2] [3] |
| Melting Point | 116.0 to 120.0 °C [1] [2] |
| Appearance | White to almost white powder to crystal [1] |
| pKa | 4.35 (Predicted) [2] [3] |
| Water Solubility | Sparingly soluble (152 mg/L at 25°C) [1] [2] |
| Solubility in Alcohol | Soluble [1] [2] |
| Solubility in Ether | Slightly soluble [1] |
Since a specific solvent for this compound is not identified, you can use the general principles and workflow below to find one experimentally. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well when hot [4].
An ideal recrystallization solvent should meet these conditions [4]:
The table below outlines common issues you might encounter during recrystallization and their solutions [6].
| Problem | Possible Causes & Solutions |
|---|
| No Crystals Form | Cause: Solution is not supersaturated. Solutions: • Scratch the inside of the flask with a glass rod. • "Seed" the solution with a tiny crystal of pure compound. • Let some solvent evaporate to concentrate the solution, then cool again. [6] | | Oil Formation | Cause: Compound melting or crashing out of solution too rapidly. Solutions: • Use a higher-boiling point solvent mixture. • Dissolve the compound in a warmer solvent and allow it to cool very slowly. • Re-dissolve the oil and use one of the techniques from "No Crystals Form". [6] | | Rapid Crystal Formation (Low Purity) | Cause: Fast cooling causes impurities to be trapped. Solutions: • Add a bit more solvent to slow the process. • Use a smaller flask to create a deeper solvent pool that cools slower. • Insulate the flask to encourage slow, gradual cooling. [6] | | Low Yield | Cause: Too much solvent was used, leaving product in the mother liquor. Solutions: • Concentrate the mother liquor by evaporation to get a "second crop" of crystals. • Ensure you use the minimum amount of hot solvent needed to dissolve the solid. [6] |
There is no difference. Cuminic Acid and Cumic Acid are common synonyms for this compound [1] [2] [3].
Activated carbon (decolorizing charcoal) is added to the hot solution to adsorb colored, organic impurities. It should be used sparingly and only after the solid is fully dissolved, followed by a hot filtration to remove the carbon particles [4] [5].
For larger, purer crystals, the key is slow cooling. After hot filtration, allow the solution to cool to room temperature slowly without disturbance. You can insulate the flask with towels or place it on an insulating surface. Slow cooling allows for the orderly formation of a pure crystal lattice [5].
Understanding the fundamental properties of 4-isopropylbenzoic acid (Cuminic acid) is crucial for developing purification protocols. Here is a summary of its key characteristics:
| Property | Value | Reference / Source |
|---|---|---|
| CAS Number | 536-66-3 | [1] [2] [3] |
| Molecular Formula | C10H12O2 | [1] [2] |
| Molecular Weight | 164.20 g/mol | [1] [2] [3] |
| Melting Point | 117 - 120 °C | [1] [3] |
| Water Solubility | 0.15 mg/mL (25 °C); 152 mg/L (25 °C) | [1] [3] |
| LogP | 3.40 | [1] |
| Primary Solubility | Soluble in DMSO and Alcohol; slightly soluble in Ether | [2] [3] |
| Storage Conditions | Store at 2-8°C, argon charged; keep away from air and heat | [3] |
Recrystallization from hot water is a highly effective method for purifying this compound, leveraging its favorable solubility profile where solubility increases with temperature [4] [5].
Experimental Workflow Diagram The recrystallization process can be visualized as follows:
Step-by-Step Protocol
Dissolution
Decolorization and Hot Filtration
Crystallization
Collection and Washing
Drying
High-Performance Liquid Chromatography (HPLC) is the standard method for precise purity assessment. Here are two validated methods:
HPLC Conditions for Analysis
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: Mixed-Mode (Anion-Exchange) |
|---|---|---|
| Column | Amaze C18 SPF, 4.6x150 mm, 3 µm [6] | Amaze HA, 3x100 mm, 3 µm [6] |
| Mobile Phase | 30% Acetonitrile with 0.1% Trifluoroacetic acid (TFA) [6] | Gradient of ACN/Water/Ammonium Formate (pH 3.7) [6] |
| Flow Rate | 1.0 mL/min [6] | 0.6 mL/min [6] |
| Detection | UV @ 235 nm [6] | UV @ 235 nm [6] |
| Injection Volume | 3 µL [6] | 3 µL [6] |
| Sample Concentration | ~0.1 mg/mL [6] | 0.2 mg/mL [6] |
HPLC Troubleshooting Guide
| Issue | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | - Strong interaction with residual silanols. | - Use a mobile phase additive like 0.1% TFA to suppress silanol activity [6]. |
| Poor Resolution | - Inadequate selectivity of the mobile phase/column. | - Switch to a mixed-mode column (e.g., Amaze HA) which provides different selectivity through combined reversed-phase and ion-exchange mechanisms [6]. |
| Low Sensitivity | - Suboptimal UV detection wavelength. | - Confirm the maximum absorbance of your compound. 235 nm is a standard starting point for benzoic acid derivatives [6]. |
This FAQ addresses specific issues researchers might encounter.
Q: How can I improve my recrystallization yield if I'm losing too much product?
Q: My product is discolored even after recrystallization. What should I do?
Q: The sample does not dissolve completely during the recrystallization process.
Q: Why is it important to use cold water for washing the crystals?
The following table summarizes the available key properties of these two compounds. Please note that information for Benzoic Acid is provided for context, as definitive side-by-side experimental data for all parameters is lacking in the search results.
| Property | Benzoic Acid | 4-Isopropylbenzoic Acid |
|---|---|---|
| pKa (Predicted/Estimated) | 4.20 [1] | 4.35±0.10 [1] |
| Molecular Formula | C₇H₆O₂ | C₁₀H₁₂O₂ [2] [3] [1] |
| Molecular Weight (g/mol) | 122.12 | 164.20 [2] [3] [1] |
| Melting Point (°C) | 122 | 116 - 120 [3] [1] |
| Solubility in Water | Slightly soluble | 0.15 - 0.28 mg/mL [2] [3] |
| Key Structural Feature | — | Electron-donating isopropyl group at the para position [1] |
The core principle for separating these acids leverages their difference in acid strength. A 1968 study describes a method where a mixture of isomeric acids can be separated by exploiting the fact that stronger acids form more stable salts [4].
The workflow below illustrates this separation protocol:
Step-by-step explanation of the protocol:
To generate the comparative data yourself, you can determine the acid dissociation constant (pKa) using a potentiometric titration, a standard method for quantifying acid strength.
Detailed Methodology:
The difference in acid strength arises from the electronic effects of the substituent on the benzene ring.
The table below summarizes the nuclear magnetic resonance (NMR) data for this compound (CAS 536-66-3), which can be used for spectral validation [1].
Table 1: Experimental NMR Data for this compound
| NMR Type | Solvent | Frequency | Assign. | Shift (ppm) | Assignment Interpretation |
|---|---|---|---|---|---|
| 1H NMR | CDCl₃ | 90 MHz | A | 12.52 | Carboxylic acid proton |
| B | 8.05 | Aromatic protons | |||
| C | 7.32 | Aromatic protons | |||
| D | 2.97 | CH group of isopropyl | |||
| E | 1.276 | CH₃ groups of isopropyl | |||
| 13C NMR | CDCl₃ | - | 1 | 172.64 | Carbonyl carbon |
| 2 | 155.42 | Aromatic carbon | |||
| 3 | 130.50 | Aromatic carbon | |||
| 4 | 127.15 | Aromatic carbon | |||
| 5 | 126.65 | Aromatic carbon | |||
| 6 | 34.41 | CH group of isopropyl | |||
| 7 | 23.67 | CH₃ groups of isopropyl |
The following workflow outlines a general procedure for the NMR characterization of a compound like this compound, which ensures the collection of high-quality, reproducible data.
To create a complete comparative guide, you may need to consult specialized chemical databases and literature. Here are suggested next steps:
The table below summarizes the core differentiating properties of the three isomers, primarily defined by the relative positioning of the substituents.
| Isomer | IUPAC Name | Substituent Relationship | Directing Effect & Reactivity in EAS [1] |
|---|---|---|---|
| Ortho | 2-Isopropylbenzoic acid | 1,2-disubstitution | The isopropyl (-C(OH)(CH₃)₂) group is an ortho-/para- director. However, the carboxylic acid (-COOH) group is a strong meta- director. The ortho position experiences significant steric hindrance. |
| Meta | 3-Isopropylbenzoic acid | 1,3-disubstitution | Both substituents direct electrophiles to the same position (between them). The -COOH group dominates, making this isomer a strong meta- director. |
| Para | 4-Isopropylbenzoic acid | 1,4-disubstitution | The -C(OH)(CH₃)₂ group is an ortho-/para- director, but the -COOH is a meta- director. They direct to different rings, but the -COOH group deactivates the ring overall. |
In electrophilic aromatic substitution (EAS) reactions, the interaction between the two substituents is key [1]:
For a practical comparison relevant to drug development, you would typically investigate the following experimental protocols, though specific data for this compound isomers needs specialized literature or experimental work:
The relationship between substituent position and chemical behavior is a core principle in organic chemistry [1]. The following diagram illustrates the logical decision process for comparing these isomers.
To find the experimental data you need:
The table below summarizes the core characteristics of the cumate and IPTG-inducible systems based on recent research.
| Feature | Cumate-Inducible System (PQJ Promoter) | IPTG-Inducible System (lacIq-Ptac) |
|---|---|---|
| Core Component Origins | Repressor (CymR) and operator (CuO) from Pseudomonas putida F1 cym/cmt operon [1]. | Repressor (LacI) and operator from E. coli lac operon [2]. |
| Inducer Molecule | Cumate (4-isopropylbenzoic acid) [1]. | IPTG (isopropyl β-d-1-thiogalactopyranoside) [2]. |
| Mechanism of Action | Repressor (CymR) binds operator (CuO) to block transcription; cumate binding inactivates CymR, allowing transcription [1]. | Repressor (LacI) binds operator to block transcription; IPTG binding inactivates LacI, allowing transcription [2]. |
| Induction Profile | Graded response over a range of cumate concentrations (50 μM to 1 mM); rapid and homogeneous at the single-cell level [1]. | Well-characterized inducer; specific single-cell performance in P. aeruginosa may require validation [1]. |
| Reported Orthogonality | Yes; functions independently without crosstalk with the IPTG lacIq-Ptac system [1]. | Yes; functions independently without crosstalk with the cumate system [1]. |
| Key Advantages | Tight (low leakiness), tunable, inducer is membrane-permeant (no transporter needed), and orthogonal to common systems [1]. | Well-established, widely used, and familiar to many researchers [1] [2]. |
The orthogonality and performance of the synthetic cumate-inducible PQJ system were demonstrated in a 2023 study on Pseudomonas aeruginosa [1].
For scientists and drug development professionals, choosing between or combining these systems depends on the project's goals.
The following diagram illustrates the independent mechanisms of the two orthogonal gene expression systems.
The table below summarizes the key information I found for 4-isopropylbenzoic acid and the other derivatives mentioned in the search results.
| Compound Name | CAS Number | Substituent Pattern | Key Identified Properties & Synthesis Notes |
|---|
| This compound (Cumic acid) | 536-66-3 [1] [2] [3] | Mono-isopropyl | Molecular Weight: 164.20 g/mol [2] [3] Melting Point: 117-118 °C [1] [2] pKa: ~4.23-4.35 [1] [2] Log P: ~2.86-3.40 [1] [2] Synthesis: Oxidation of p-cymene or cuminic aldehyde; modern methods from β-pinene or via ultrasonic irradiation [4] [2] [5]. | | 2,4-Di-isopropylbenzoic Acid | Information Missing | Di-isopropyl | Synthesis Note: Obtained via isopropylation of halogenobenzenes, followed by separation and carbonation [6]. Specific physical/chemical property data is not available in the search results. | | 2,6-Di-isopropylbenzoic Acid | Information Missing | Di-isopropyl | Synthesis Note: Obtained alongside the 2,4-di-isopropyl isomer via the same method [6]. Specific physical/chemical property data is not available in the search results. | | 2,4,5-Tri-isopropylbenzoic Acid | Information Missing | Tri-isopropyl | Synthesis Note: Obtained as part of a mixture of mono-, di-, and tri-isopropyl derivatives [6]. Specific physical/chemical property data is not available in the search results. | | 2,4,6-Tri-isopropylbenzoic Acid | Information Missing | Tri-isopropyl | Synthesis Note: Obtained as part of a mixture of mono-, di-, and tri-isopropyl derivatives [6]. Specific physical/chemical property data is not available in the search results. |
A common historical method for obtaining these compounds involves the isopropylation of bromo- or iodo-benzene, which yields a mixture of mono-, di-, and tri-isopropyl halogenobenzenes [6]. The corresponding benzoic acids are then produced through carbonation.
The following diagram illustrates the modern synthesis pathway starting from the natural compound β-pinene.
These compounds primarily serve as building blocks in organic synthesis and scientific research.
The following table summarizes the confirmed identifiers and basic chemical data for 4-isopropylbenzoic acid from biochemical databases.
| Property | Details |
|---|---|
| Common Name | This compound [1] [2] |
| Synonymous Names | Cumic acid, p-cumic acid, Cuminic acid, p-Isopropylbenzoic acid [1] [3] [2] |
| KEGG Compound ID | C06578 [4] [3] |
| CAS Registry Number | 536-66-3 [1] [4] [3] |
| Chemical Formula | C10H12O2 [1] [4] [2] |
| Average Molecular Weight | 164.20 g/mol [1] [3] [2] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(O)=O [1] [2] |
| Classification | Aromatic Monoterpenoid [1] [2] |
The experimental and predicted physicochemical data for the compound are summarized in the table below.
| Property | Value | Type (Experimental/Predicted) | Source |
|---|---|---|---|
| Melting Point | 117 - 118 °C | Experimental | [1] |
| Melting Point | 117 - 120 °C (lit.) | Experimental | [5] |
| Water Solubility | 0.15 mg/mL at 25 °C | Experimental | [1] |
| Water Solubility | 0.28 g/L | Predicted | [1] [2] |
| LogP | 3.40 | Experimental | [1] [2] |
| LogP | 2.86 | Predicted | [1] [2] |
| pKa (Strongest Acidic) | 4.23 | Predicted | [1] [2] |
| pKa | 4.36 (25°) | Experimental | [2] |
| Density | 1.1±0.1 g/cm³ | Experimental | [5] |
| Boiling Point | 271.8±19.0 °C at 760 mmHg | Predicted | [5] |
| Flash Point | 128.1±16.2 °C | Predicted | [5] |
The search results indicate specific biological activities for this compound, though detailed experimental protocols are not fully elaborated.
The diagram below outlines a suggested workflow for investigating the metabolic pathways of a compound like this compound.
The table below summarizes the core identification and properties of this compound, also known as p-cumic acid or cuminic acid [1] [2] [3].
| Property | Description |
|---|---|
| Common Name | This compound, p-Cumic acid, Cuminic acid [1] [2] [4] |
| IUPAC Name | 4-(propan-2-yl)benzoic acid [2] [4] [5] |
| CAS Registry Number | 536-66-3 [2] [4] [6] |
| ChEBI ID | CHEBI:28122 [1] [2] [5] |
| Chemical Formula | C₁₀H₁₂O₂ [2] [6] [7] |
| Average Molecular Weight | 164.20 g/mol [2] [4] [7] |
| Class | Aromatic monoterpenoid [2] [3] |
| Melting Point | 116 - 120 °C [4] [7] |
| Water Solubility | 0.15 - 0.28 mg/mL (sparingly soluble) [2] [7] [3] |
| Experimental logP | 3.40 [2] [3] |
A relevant experimental study used a machine-learning approach to predict the protein-targeting potential of natural compounds, including this compound [8]. The workflow and key finding are summarized below.
Supporting Experimental Protocol [8]:
The information available is sufficient to describe this compound and present one key negative experimental result, but it may be incomplete for a full comparative guide. To build a more comprehensive document, you could:
The following table summarizes the typical purity and analytical specifications for this compound (CAS 536-66-3) from a major chemical supplier [1]. This can serve as a benchmark for quality verification.
| Parameter | Specification / Value |
|---|---|
| CAS RN | 536-66-3 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Purity (GC) | > 98.0% |
| Purity (Neutralization Titration) | > 98.0% |
| Appearance | White to almost white powder to crystal |
| Melting Point | 116.0 to 120.0 °C |
While a specific method for this compound was not detailed in the search results, the protocol below is a standard, robust approach for the GC-MS analysis of such organic acids. You can use this as a starting point and optimize it for your specific instrument.
1. Sample Preparation
2. GC-MS Analysis Conditions These parameters are generalized and should be optimized based on your instrument and column.
3. Data Interpretation and Purity Assessment
The workflow below illustrates the key steps in this analytical process:
The table below summarizes the available information on this compound in the context of bioactivity screening.
| Property | Description |
|---|---|
| Tyrosinase Inhibition IC50 | Not experimentally determined in the searched literature |
| Bioactivity Profile | Identified in a machine learning study as a negative control; not predicted to inhibit the Cox-1 enzyme despite high structural similarity scores [1] |
| Chemical Role | Classified as a plant metabolite [2] |
| Available Data | Purity, structural data, and physical properties are available from commercial chemical suppliers [3] [2] |
For your research, it is useful to compare the missing data for this compound with the well-characterized IC50 values of other known inhibitors, as shown in the table below.
| Inhibitor Name | Reported IC50 Value | Experimental Context |
|---|---|---|
| Kojic Acid [4] | 23.64 ± 2.56 µM | Standard inhibitor used in laboratory assays (e.g., with L-dopa as substrate). |
| 2-Hydroxytyrosol [5] | 32.5 µM | Cell-free extract of B16 melanoma cells. |
| Compound 9q (a novel isopropylquinazolinone) [4] | 34.67 ± 3.68 µM | Synthesized derivative tested against mushroom tyrosinase. |
| ML233 [6] | N/A (Effective at 20 µM in vivo) | Small molecule inhibitor; reduces melanin in zebrafish embryos; determined to be a direct tyrosinase inhibitor. |
To guide your own IC50 determination experiments, the following workflow outlines the standard protocol used in the cited research. The process typically involves using mushroom tyrosinase (Agaricus bisporus) as a model enzyme, which is commercially available and highly homologous to the human enzyme [7] [8].
The standard protocol can be broken down as follows [7] [4] [5]:
The absence of data for this compound, coupled with its use as a negative control in another study, suggests it is not a known potent tyrosinase inhibitor [1]. The structural similarity of active compounds like the isopropylquinazolinone 9q indicates that an isopropyl group can be part of an effective inhibitor pharmacophore, but its placement and the surrounding molecular structure are critical [4].
To proceed with your research:
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